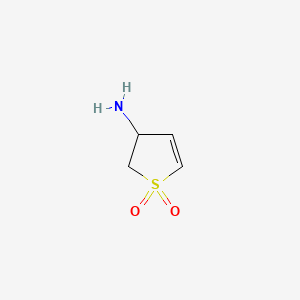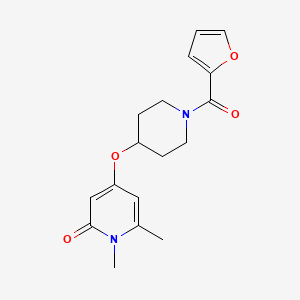
2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Mechanism of Action
2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone acts on the cannabinoid receptors in the brain and nervous system. The compound binds to the CB1 and CB2 receptors, which are found in the brain, spinal cord, and peripheral tissues. This binding leads to the activation of various signaling pathways, which in turn leads to the compound's physiological effects.
Biochemical and Physiological Effects:
2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone has been shown to have a range of biochemical and physiological effects. The compound has been found to have analgesic properties, which make it potentially useful in the treatment of chronic pain. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone has also been shown to have anti-convulsant properties, which make it potentially useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone has several advantages for lab experiments. The compound is highly potent and has a long duration of action, which makes it useful for studying the cannabinoid receptors and their signaling pathways. However, the compound's potency and long duration of action also make it difficult to work with, as small variations in concentration can lead to significant changes in the compound's effects. Additionally, 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is highly lipophilic, which makes it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for research on 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone. One area of research is the development of new synthetic cannabinoids that have improved pharmacological profiles. Another area of research is the investigation of the compound's potential applications in the treatment of various neurological disorders. Additionally, future research could focus on the development of new analytical methods for studying the compound's effects on the cannabinoid receptors and their signaling pathways.
Conclusion:
In conclusion, 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has potential applications in the treatment of various neurological disorders. While the compound has several advantages for lab experiments, including its potency and long duration of action, it also has limitations, including its lipophilicity and difficulty in dissolving in aqueous solutions. Future research on 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone could focus on the development of new synthetic cannabinoids with improved pharmacological profiles, investigation of the compound's potential therapeutic applications, and the development of new analytical methods for studying its effects.
Synthesis Methods
2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis method involves the reaction of cyclopentylmagnesium bromide with 4-(5-furan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylic acid ethyl ester. This reaction leads to the formation of an intermediate, which is then further reacted with ethyl chloroformate to produce the final product, 2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone.
Scientific Research Applications
2-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been found to have potential applications in the treatment of various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
2-cyclopentyl-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(12-13-4-1-2-5-13)21-9-7-14(8-10-21)17-19-20-18(24-17)15-6-3-11-23-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHBSABNHQDHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)


amino}acetic acid](/img/structure/B2484505.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2484507.png)
![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)
![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)
![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)